Gianvi - 164017-31-6

Gianvi

Catalog Number: EVT-266539
CAS Number: 164017-31-6
Molecular Formula: C44H54O5
Molecular Weight: 662.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Drospirenone mixture with Ethinylestradiol is a female oral combined contraceptive containing 30 mcg (0.030 mg) Ethinyl Estradiol and 3 mg drospirenone (Androstenes).
Classification

Gianvi falls under the category of combined oral contraceptives (COCs). These medications work by suppressing ovulation and altering the menstrual cycle to prevent pregnancy. Additionally, drospirenone's unique properties allow it to address symptoms associated with PMDD, making it a dual-purpose medication .

Synthesis Analysis

The synthesis of Gianvi involves the combination of drospirenone and ethinyl estradiol through established pharmaceutical processes.

Drospirenone Synthesis

Drospirenone can be synthesized from spironolactone, a steroid compound, through several chemical reactions involving:

  • Hydroxylation: Adding hydroxyl groups to the steroid structure.
  • Reduction: Converting ketones to alcohols.
  • Formation of lactones: Creating cyclic esters that enhance bioactivity.

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity and bioactive compounds.

Ethinyl Estradiol Synthesis

Ethinyl estradiol is synthesized from estradiol through:

  • Alkylation: The introduction of an ethynyl group at the C17 position.
  • Hydroxylation: Modifications at specific positions to enhance oral bioavailability.

These synthesis methods are critical in ensuring that both components are produced in sufficient quantities and purity for pharmaceutical use .

Molecular Structure Analysis

Gianvi's active components have distinct molecular structures:

Drospirenone

  • Chemical Formula: C24H30O3
  • Molecular Weight: Approximately 366.5 g/mol
  • Structure: Drospirenone features a spirocyclic structure that contributes to its unique pharmacological properties. Its structure includes multiple rings and functional groups that enhance its activity as a progestin.

Ethinyl Estradiol

  • Chemical Formula: C20H24O2
  • Molecular Weight: Approximately 296.4 g/mol
  • Structure: Ethinyl estradiol is characterized by an ethynyl group at the C17 position, which increases its potency and oral bioavailability compared to natural estrogens.

Both compounds exhibit high binding affinity for their respective hormone receptors, which is crucial for their contraceptive effects .

Chemical Reactions Analysis

The main chemical reactions involving Gianvi's components include:

Metabolism Reactions

  • Drospirenone Metabolism: Primarily occurs in the liver via hydroxylation and conjugation processes. Key enzymes involved include CYP3A4, which facilitates the formation of various metabolites that are excreted in urine and feces.
  • Ethinyl Estradiol Metabolism: Also metabolized in the liver with significant involvement from phase I (hydroxylation) and phase II (glucuronidation) reactions. The metabolites are primarily excreted as glucuronide or sulfate conjugates.

These metabolic pathways are essential for understanding both the efficacy and safety profile of Gianvi, particularly regarding potential drug interactions and side effects .

Mechanism of Action

Gianvi exerts its effects primarily through hormonal regulation:

Contraceptive Mechanism

  1. Suppression of Ovulation: Drospirenone inhibits luteinizing hormone (LH) surge, preventing ovulation.
  2. Alteration of Endometrial Lining: The combination alters the endometrial lining, making it less suitable for implantation.
  3. Cervical Mucus Changes: Ethinyl estradiol thickens cervical mucus, hindering sperm passage.

Effects on PMDD

Drospirenone’s antiandrogenic properties help alleviate symptoms associated with PMDD by modulating hormonal fluctuations that contribute to mood disturbances .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tablets are typically film-coated for ease of swallowing.
  • Solubility: Both active ingredients are lipophilic, affecting their absorption profiles.

Chemical Properties

The pharmacokinetics indicate that drospirenone has a half-life of approximately 30 hours, while ethinyl estradiol has a half-life around 24 hours, impacting dosing schedules .

Applications

Gianvi is utilized in various clinical settings:

  1. Contraception: Highly effective in preventing pregnancy when taken correctly.
  2. Management of PMDD: Provides relief from severe premenstrual symptoms in women desiring contraception.
  3. Acne Treatment: Drospirenone's antiandrogenic properties also make it beneficial for treating acne in women .
Introduction to Gianvi: Therapeutic Context and Development

Historical Evolution of Drospirenone-Based Contraceptives

The development of drospirenone (DRSP) originated from structural optimization of spironolactone, a mineralocorticoid antagonist. Patented in 1976 by Schering AG, DRSP was engineered to retain spironolactone’s beneficial antimineralocorticoid and antiandrogenic properties while eliminating its diuretic effects and enhancing progesterone receptor affinity. This molecular redesign yielded a progestin with closer pharmacological alignment to endogenous progesterone than earlier generations [6] [8].

Table 1: Evolution of Drospirenone-Based Contraceptives

YearDevelopment MilestoneSignificance
1976Drospirenone patent filedStructural optimization from spironolactone backbone
2000First DRSP/EE formulation (Yasmin®) approvedIntroduced 30 µg EE + 3 mg DRSP combination
2006Lower-dose Gianvi (20 µg EE + 3 mg DRSP) introducedReduced estrogen load while maintaining efficacy; expanded PMDD/acne indications
2020DRSP/Estetrol (Nextstellis®) approvedUtilized natural estrogen analog to improve metabolic profile

Gianvi emerged as part of a strategic shift toward tailored estrogen-progestin synergies. By reducing ethinyl estradiol (EE) to 20 µg while maintaining DRSP at 3 mg, it mitigated estrogen-dependent side effects while leveraging DRSP’s tissue-specific activity [2] [6]. The FDA approval for PMDD (2006) capitalized on DRSP’s ability to modulate neuroendocrine pathways implicated in mood disorders—a therapeutic application beyond contraception [2] [3].

Gianvi’s Role in Hormonal Pharmacology: Bridging Contraception and Endocrine Modulation

Gianvi exerts multidimensional endocrine effects through molecular specificity at steroid receptors:

  • Progestogenic Activity: DRSP binds progesterone receptors (Ki = 35 nM) with high selectivity, suppressing ovulation via hypothalamic-pituitary-ovarian axis inhibition. This reduces luteinizing hormone (LH) surge amplitude by 88% and follicle-stimulating hormone (FSH) by 74%, preventing follicular maturation [1] [8].
  • Antiandrogenic Action: As a competitive androgen receptor antagonist (Ki = 77 nM), DRSP reduces free testosterone bioavailability by 45-60% in clinical studies. This underlies its efficacy in acne management through sebaceous gland suppression [6] [8].
  • Antimineralocorticoid Effect: DRSP’s aldosterone antagonism (IC50 = 390 nM) counters estrogen-mediated sodium retention, reducing fluid retention by approximately 1.5 kg versus levonorgestrel-containing contraceptives in comparative trials [4] [6].

Table 2: Receptor Binding Profile of Gianvi Components

Target ReceptorDrospirenone ActivityEthinyl Estradiol ActivityClinical Relevance
ProgesteroneAgonist (Kd = 0.72 nM)NoneOvulation suppression
AndrogenAntagonist (IC50 = 65 nM)Weak agonistAcne reduction, sebum regulation
MineralocorticoidAntagonist (IC50 = 390 nM)NonePrevents fluid retention/weight gain
EstrogenNoneAgonist (EC50 = 0.1 nM)Endometrial cycle control, SHBG induction

The pharmacokinetic harmonization between components is critical: DRSP’s 30-hour half-life enables sustained receptor coverage, while EE’s hepatic first-pass metabolism (bioavailability ≈40%) necessitates precise dosing stabilization via betadex clathration. This pairing generates a stable plasma concentration ratio (DRSP:EE ≈ 1.5:1) optimized for simultaneous receptor engagement [1] [4] [8].

Synthesis and Molecular Design Rationale of Drospirenone-Ethinyl Estradiol Formulations

Drospirenone Synthesis: DRSP (C₂₄H₃₀O₃; MW 366.5 g/mol) is synthesized through a 14-step stereoselective process beginning from spirolactone precursors. Key transformations include:

  • Spirolactonization to establish the 6β,7β;15β,16β-dimethylene structure critical for receptor binding
  • Epoxidation/Reduction to generate the 17α-hydroxy configuration
  • Lactone Ring Closure forming the γ-lactone moiety essential for antimineralocorticoid activity [6] [8]

The molecular structure incorporates three strategic features:

  • Spirolactone Core: Confirms rigid conformation for high progesterone receptor specificity
  • Dimethylene Bridges (C6-C7; C15-C16): Block 5α-reductase metabolism, preserving antiandrogenic potency
  • 17α-Spiroether: Enhances oral bioavailability by reducing first-pass glucuronidation [6]

Ethinyl Estradiol Optimization: EE (C₂₀H₂₄O₂; MW 296.4 g/mol) features a 17α-ethynyl group that:

  • Inhibits 17β-hydroxysteroid dehydrogenase-mediated deactivation
  • Extends half-life to 24 hours versus 0.5 hours for estradiol
  • Enables once-daily dosing despite 60% presystemic conjugation [7]

Formulation Engineering: Gianvi employs betadex (γ-cyclodextrin) clathration to:

  • Prevent EE photodegradation via inclusion complexation
  • Modulate DRSP dissolution kinetics (pH-independent release)
  • Maintain chemical stability during storage (≥95% potency at 24 months) [1] [4]

Table 3: Key Physicochemical Properties of Gianvi Components

ParameterDrospirenoneEthinyl EstradiolFormulation Impact
Molecular Weight366.5 g/mol296.4 g/molDosing ratio optimization
logP (Octanol/Water)3.24.0Lipid membrane permeability
Protein Binding97% (albumin)98.5% (albumin)Free fraction bioavailability
Crystalline FormMonoclinic prismsOrthorhombic platesTableting compression behavior
Aqueous Solubility (25°C)0.09 mg/mL0.006 mg/mLBetadex clathration necessity

Properties

CAS Number

164017-31-6

Product Name

Gianvi

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C44H54O5

Molecular Weight

662.9 g/mol

InChI

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1

InChI Key

JLQFVGYYVXALAG-CFEVTAHFSA-N

SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Solubility

Soluble in DMSO

Synonyms

drospirenone and ethinyl estradiol combination
drospirenone, ethinyl estradiol drug combination
Yasmin
yasminelle
Yaz
YAZ combination

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.